molecular formula C43H42N5NaO3 B12639240 Trityl Valsartan Sodium Salt

Trityl Valsartan Sodium Salt

Cat. No.: B12639240
M. Wt: 699.8 g/mol
InChI Key: AMJSDUSMQUVJEU-IWPWFDBTSA-M
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Description

Trityl Valsartan Sodium Salt:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trityl Valsartan Sodium Salt involves several key steps. One efficient method includes the directed ortho-metalation of 5-phenyl-1-trityl-1H-tetrazole, followed by its Negishi coupling with an aryl bromide . This method overcomes many drawbacks associated with previously reported syntheses and provides a high yield of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Trityl Valsartan Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The trityl group can be oxidized under specific conditions, leading to the formation of trityl cations.

    Reduction: The compound can be reduced to remove the trityl group, yielding valsartan.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation: Trityl cations and valsartan derivatives.

    Reduction: Valsartan.

    Substitution: Various substituted valsartan derivatives.

Scientific Research Applications

Chemistry: Trityl Valsartan Sodium Salt is used as a precursor in the synthesis of various valsartan derivatives. The trityl group serves as a protecting group, allowing for selective reactions at other sites on the molecule.

Biology: In biological research, this compound is used to study the effects of valsartan on angiotensin II receptors. The compound’s stability and solubility make it suitable for in vitro and in vivo studies.

Medicine: this compound is investigated for its potential therapeutic applications in treating hypertension and heart failure. Its unique properties may offer advantages over existing valsartan formulations.

Industry: In the pharmaceutical industry, this compound is used in the development of new drug formulations. Its stability and ease of synthesis make it an attractive candidate for large-scale production.

Mechanism of Action

Trityl Valsartan Sodium Salt exerts its effects by blocking the angiotensin II receptor 1 (AT1), preventing angiotensin II from binding and exerting its hypertensive effects . This leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. The compound also affects the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating kidney, vascular, and cardiac functions.

Comparison with Similar Compounds

  • Telmisartan
  • Candesartan
  • Losartan
  • Olmesartan
  • Irbesartan

Comparison: Trityl Valsartan Sodium Salt is unique due to the presence of the trityl group, which provides additional stability and protection during synthesis. This makes it easier to handle and use in various chemical reactions compared to other angiotensin II receptor antagonists. Additionally, the trityl group can be selectively removed, allowing for the synthesis of various valsartan derivatives with potential therapeutic applications.

Properties

Molecular Formula

C43H42N5NaO3

Molecular Weight

699.8 g/mol

IUPAC Name

sodium;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-5,5,5-triphenylpentanoate

InChI

InChI=1S/C43H43N5O3.Na/c1-3-4-24-39(49)48(30-32-25-27-33(28-26-32)37-22-14-15-23-38(37)41-44-46-47-45-41)40(42(50)51)31(2)29-43(34-16-8-5-9-17-34,35-18-10-6-11-19-35)36-20-12-7-13-21-36;/h5-23,25-28,31,40H,3-4,24,29-30H2,1-2H3,(H,50,51)(H,44,45,46,47);/q;+1/p-1/t31?,40-;/m0./s1

InChI Key

AMJSDUSMQUVJEU-IWPWFDBTSA-M

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)CC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)[O-].[Na+]

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)CC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)[O-].[Na+]

Origin of Product

United States

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